molecular formula CH6ClN3S B1228162 Thiosemicarbazide hydrochloride CAS No. 4346-94-5

Thiosemicarbazide hydrochloride

Cat. No. B1228162
CAS RN: 4346-94-5
M. Wt: 127.6 g/mol
InChI Key: LEHOGBUBQSGCOK-UHFFFAOYSA-N
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Description

Thiosemicarbazide hydrochloride, also known as thiosemicarbazide HCl, is an inorganic compound composed of a thiosemicarbazide molecule and a hydrochloride ion. It is a white, crystalline powder with a molecular weight of 175.63 g/mol and a melting point of 165-166°C. This compound is used in various scientific research applications, including drug design, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Anticancer Potential

Thiosemicarbazide hydrochloride has shown promise in cancer research. A study by Pitucha et al. (2020) highlighted the synthesis and characterization of thiosemicarbazide derivatives with potential anticancer activity, specifically targeting stomach cancer. These derivatives exhibited cytotoxic effects on gastric cancer cells while sparing normal fibroblasts, suggesting selective toxicity and the potential for cancer therapy (Pitucha et al., 2020). Another research by Kozyra et al. (2022) synthesized thiosemicarbazide derivatives as anticancer agents, with a focus on melanoma cells. The compounds demonstrated cytotoxicity to melanoma cells without significant toxicity to normal fibroblasts (Kozyra et al., 2022).

Biochemical Applications

This compound (TSCHCL) has been explored for its potential in biochemistry. Santhakumari et al. (2011) synthesized TSCHCL and characterized it for its molecular structure, confirming the compound through various spectral analyses. This study highlighted the thermal stability of the crystal and its transparency in a specific wavelength range, indicating potential applications in material science and spectroscopy (Santhakumari et al., 2011).

Antibacterial and Antiviral Properties

The antibacterial and antiviral properties of thiosemicarbazide derivatives have been extensively studied. A study by Sheikhy et al. (2012) synthesized various thiosemicarbazides and thiosemicarbazones, demonstrating significant antibacterial effects against organisms like E. coli. This suggests the potential use of these compounds in developing new antibacterial agents (Sheikhy et al., 2012). Moharana et al. (2020) reviewed the use of thiosemicarbazides as an antiviral scaffold, emphasizing their potential in developing new antiviral therapies, especially in the face of emerging viral pathogens (Moharana et al., 2020).

Antitubercular Activity

Thiosemicarbazide derivatives have also been evaluated for their activity against tuberculosis. Sardari et al. (2017) synthesized new thiosemicarbazide derivatives and tested them for anti-mycobacterial activity, finding that some compounds exhibited high anti-tubercular activity. This suggests their potential use in tuberculosis treatment (Sardari et al., 2017).

Mechanism of Action

Future Directions

Research on thiosemicarbazide derivatives continues, exploring their potential as therapeutic agents for various diseases. Further investigations into their biological activities and structural modifications are warranted .

Biochemical Analysis

Biochemical Properties

Thiosemicarbazide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase . It also forms complexes with metal ions, which can enhance its biological activity . These interactions are essential for its antimicrobial and anticancer properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. This compound forms complexes with metal ions, which can enhance its binding affinity to target proteins . It also inhibits the activity of enzymes such as carbonic anhydrase, leading to disruptions in cellular processes . Additionally, this compound can induce changes in gene expression, particularly those involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial and anticancer activities without causing severe toxicity . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, this compound undergoes desulfurization, leading to the formation of metabolites such as sulfate and thiourea . These metabolic processes are essential for its biological activity and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms . It also binds to proteins in the blood, facilitating its distribution to various tissues . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . This subcellular localization is essential for its therapeutic efficacy.

properties

IUPAC Name

aminothiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOGBUBQSGCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-19-6 (Parent)
Record name Semicarbazide, thio-, monohydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50195859
Record name Semicarbazide, thio-, monohydrochloride
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Molecular Weight

127.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4346-94-5
Record name Thiosemicarbazide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4346-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Semicarbazide, thio-, monohydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosemicarbazide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191943
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Record name Semicarbazide, thio-, monohydrochloride
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Record name Thiosemicarbazide Hydrochloride
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Record name THIOSEMICARBAZIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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